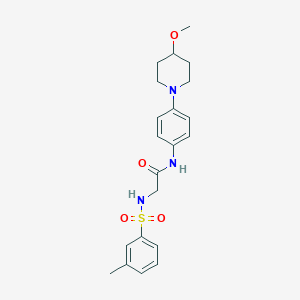

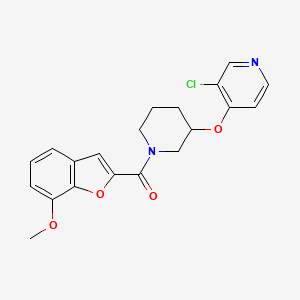

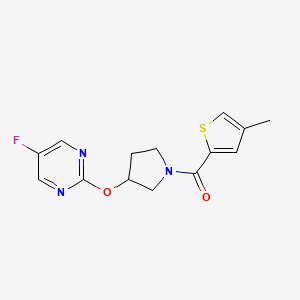

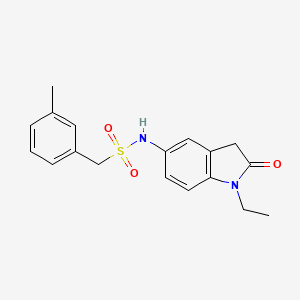

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as JNJ-7925476, is a small molecule antagonist of the orexin 1 receptor (OX1R). Orexin is a neuropeptide that regulates various physiological processes such as arousal, feeding, and reward. OX1R is one of the two receptors for orexin, and its selective blockade has been proposed as a potential therapeutic strategy for sleep disorders, addiction, and other conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing novel compounds related to "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" and analyzing their structures through spectroscopic techniques and crystallography. These compounds exhibit diverse chemical structures and potential for further biological application studies.

- Patel et al. (2011) conducted studies on the synthesis of new pyridine derivatives showing variable antimicrobial activity against bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

- Karthik et al. (2021) characterized a compound through spectroscopic techniques and single crystal X-ray diffraction, which revealed the piperidine ring adopts a chair conformation. This study provides insights into the molecular structure and potential interactions of similar compounds (Karthik et al., 2021).

Antimicrobial and Antiproliferative Activities

Several studies have focused on the antimicrobial and antiproliferative activities of compounds structurally related to "this compound," underscoring their potential in therapeutic applications.

- Prasad et al. (2018) explored the antiproliferative activity of a novel bioactive heterocycle, providing a basis for the development of new therapeutic agents with potential cancer treatment applications (Prasad et al., 2018).

- Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones and related compounds, evaluating their antimicrobial properties. This research points to the utility of such compounds in combating microbial resistance and developing new antimicrobial drugs (Altalbawy, 2013).

Pharmacological Potential

Research into compounds related to "this compound" has also explored their pharmacological potential, including studies on their interactions with biological receptors and their implications for drug development.

- Shim et al. (2002) investigated the molecular interaction of a potent antagonist with the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the protein PCSK9 . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in the regulation of cholesterol levels in the body .

Mode of Action

This compound interacts with its target PCSK9 by inhibiting its protein synthesis . This inhibition is selective, as indicated by the IC50 value of 3.7 μM in vitro hPCSK9 translation .

Biochemical Pathways

The inhibition of PCSK9 protein synthesis by this compound affects the cholesterol regulatory pathway . PCSK9 is responsible for the degradation of low-density lipoprotein receptors (LDLRs) on the surface of liver cells .

Pharmacokinetics

It is converted by liver carboxyesterase (CES1) to its active form . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg oral administration, and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg oral administration .

Result of Action

The result of the action of this compound is a decrease in plasma PCSK9 levels . In humanized PCSK9 mice, plasma PCSK9 was lowered by 26%, 42%, and 53% 5 hours post oral administration of 100, 300, and 500 mg/kg of the compound, respectively .

Biochemical Analysis

Biochemical Properties

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis is a key biochemical reaction involving this compound .

Cellular Effects

The compound this compound effectively lowers plasma PCSK9 in humanized PCSK9 mice . This indicates that the compound has a significant effect on cellular processes, particularly those related to protein synthesis and regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PCSK9 protein synthesis . This is achieved through the compound’s active drug form, which binds to and inhibits the PCSK9 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, the compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hours post 100/300/500 mg/kg p.o .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, the compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hours post 100/300/500 mg/kg p.o .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug then selectively inhibits PCSK9 protein synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully elucidated. Given that it is a liver-targeted prodrug , it is likely that it is transported and distributed to the liver where it is converted to its active form.

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role in inhibiting PCSK9 protein synthesis , it is likely that it localizes to the cytoplasm where protein synthesis occurs.

properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-25-17-6-2-4-13-10-18(27-19(13)17)20(24)23-9-3-5-14(12-23)26-16-7-8-22-11-15(16)21/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRDFYPSWVOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

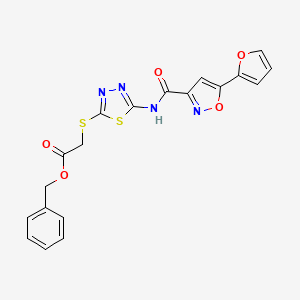

![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2642144.png)

![3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2642151.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide](/img/structure/B2642156.png)

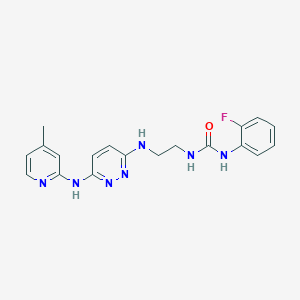

![Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2642159.png)